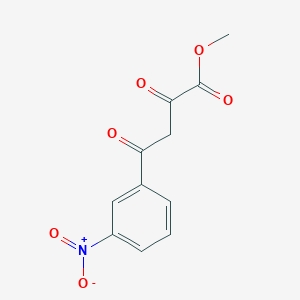

Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of nitrophenyl derivatives It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a dioxobutanoate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(3-nitrophenyl)-2,4-dioxobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.

Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed:

Reduction: The major product is 4-(3-aminophenyl)-2,4-dioxobutanoate.

Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Aplicaciones Científicas De Investigación

Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and ester groups.

Industry: The compound is used in the production of polymers and other materials with specific properties.

Mecanismo De Acción

The mechanism of action of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The ester group can be hydrolyzed to release the corresponding acid, which can further participate in biochemical pathways.

Comparación Con Compuestos Similares

- Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate

- Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

- Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate

Comparison: Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Actividad Biológica

Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential pharmacological applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Dioxobutanoate moiety : Contains two carbonyl groups adjacent to a methyl ester.

- Nitrophenyl group : The presence of the nitro group at the meta position enhances the compound's electrophilic properties.

The molecular formula is C11H9N1O6 with a molecular weight of approximately 251.19 g/mol. This compound belongs to the class of nitrophenyl derivatives, which are known for their diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to an amine, leading to derivatives that may exhibit altered biological activities. This transformation is critical for understanding the compound's reactivity and potential therapeutic effects.

- Enzyme Interaction : The compound has been shown to interact with various enzymes, particularly those involved in metabolic pathways. Its ability to act as an intermediate in enzyme-catalyzed reactions has been highlighted in several studies .

- Biochemical Pathways : Upon hydrolysis of the ester group, the resulting acid can participate in various biochemical pathways, influencing cellular processes such as proliferation and apoptosis.

Anticancer Potential

Research indicates that this compound may exhibit anticancer properties. It has been studied for its role in inhibiting tumor growth through mechanisms involving modulation of metabolic pathways associated with cancer cell proliferation. Specifically, it has been linked to the inhibition of monocarboxylate transporter 4 (MCT4), which is crucial for cancer cell metabolism and survival .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Its interaction with inflammatory cytokines could modulate immune responses, although comprehensive investigations are still needed to confirm these effects.

Antimicrobial Activity

There are indications that this compound may exhibit antimicrobial properties. The nitrophenyl group is often associated with enhanced interactions with microbial targets, leading to potential applications in developing antimicrobial agents.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate | Nitro group at para position | Potential anti-inflammatory properties |

| Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate | Nitro group at ortho position | Antimicrobial activity |

| Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate | Similar structure with ethyl substitution | Enhanced reactivity |

This table illustrates how variations in the position of the nitro group influence the biological activities and reactivity profiles of these compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antitumor Activity : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines by disrupting metabolic pathways associated with tumor progression .

- Inflammation Models : Animal models have shown that administration of this compound can reduce markers of inflammation in conditions such as rheumatoid arthritis .

- Microbial Assays : Laboratory assays have indicated potential antimicrobial effects against specific bacterial strains, warranting further investigation into its use as an antimicrobial agent.

Propiedades

IUPAC Name |

methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-3-2-4-8(5-7)12(16)17/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSCKGUZJUBRDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40308734 |

Source

|

| Record name | methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345617-18-7 |

Source

|

| Record name | methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.